N-(2-aminoethyl)cyclobutanamine
Overview
Description
N-(2-aminoethyl)cyclobutanamine, also known as cyclobutane-1,2-diamine, is a cyclic diamine compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
Cyclobutane-Containing Alkaloids in Drug Discovery
Cyclobutane-containing alkaloids have garnered attention for their significant antimicrobial, antibacterial, antitumor, and other biological activities. These compounds, isolated from both terrestrial and marine species, represent a rich source of leads for drug discovery. The review by Sergeiko et al. (2008) highlights the importance of cyclobutane-containing alkaloids in the development of new pharmaceuticals, underscoring their potential in crafting novel therapeutic agents. This emphasizes the relevance of structures like N-(2-aminoethyl)cyclobutanamine in medicinal chemistry and drug design efforts, particularly due to their unique cyclobutane core which could impart desirable pharmacological properties (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Cyclobutane Natural Products and Biomimetic Syntheses
Yang et al. (2022) provide an extensive review of [2 + 2]-cycloaddition-derived cyclobutane natural products, exploring their structural diversity, sources, bioactivities, and biomimetic syntheses. The emphasis on the structural diversity of these molecules and their synthetic challenges sheds light on the potential of N-(2-aminoethyl)cyclobutanamine and related structures for inspiring new synthetic strategies and therapeutic applications. This review underscores the ongoing interest in cyclobutane frameworks for the development of new drugs and highlights the innovative approaches in biomimetic synthesis that can leverage the unique characteristics of these compounds (Yang, Jia, Song, & Huang, 2022).
properties
IUPAC Name |
N'-cyclobutylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYKRGHTOZSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)cyclobutanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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